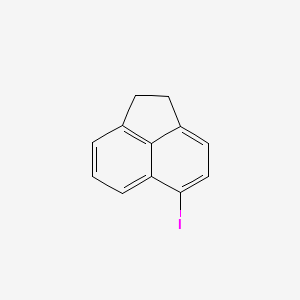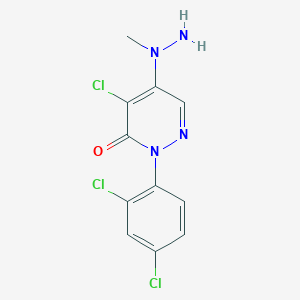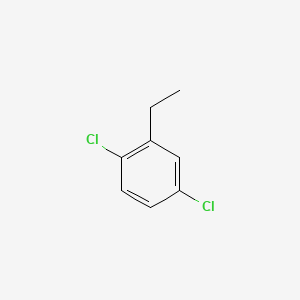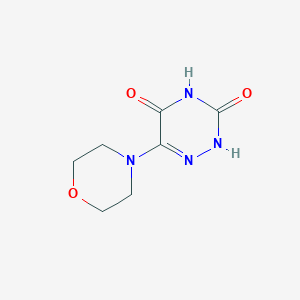
5-N-MORPHOLINO-6-AZAURACIL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- is a heterocyclic compound that contains a triazine ring substituted with a morpholine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-MORPHOLINO-6-AZAURACIL typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- can undergo various chemical reactions, including:
Substitution Reactions: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted triazine derivatives.
Oxidation: Oxidized triazine compounds.
Reduction: Reduced triazine derivatives.
Hydrolysis: Hydrolyzed triazine products.
Wissenschaftliche Forschungsanwendungen
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Agriculture: Possible application as a herbicide or pesticide.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-N-MORPHOLINO-6-AZAURACIL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. In agriculture, it may inhibit specific pathways in pests or weeds, leading to their control.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazine-3,5(2H,4H)-dione: A parent compound without the morpholine substitution.
6-Chloro-Triazine-3,5(2H,4H)-dione: A similar compound with a chlorine substitution instead of morpholine.
6-Amino-Triazine-3,5(2H,4H)-dione: A compound with an amino group substitution.
Uniqueness
As-Triazine-3,5(2H,4H)-dione, 6-morpholino- is unique due to the presence of the morpholine group, which can impart specific chemical and biological properties. This substitution can enhance its solubility, reactivity, and potential interactions with biological targets.
Eigenschaften
CAS-Nummer |
4956-12-1 |
|---|---|
Molekularformel |
C7H10N4O3 |
Molekulargewicht |
198.18 g/mol |
IUPAC-Name |
6-morpholin-4-yl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C7H10N4O3/c12-6-5(9-10-7(13)8-6)11-1-3-14-4-2-11/h1-4H2,(H2,8,10,12,13) |
InChI-Schlüssel |
UTKHPCKCRAFBOP-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NNC(=O)NC2=O |
Kanonische SMILES |
C1COCCN1C2=NNC(=O)NC2=O |
| 4956-12-1 | |
Löslichkeit |
26.2 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


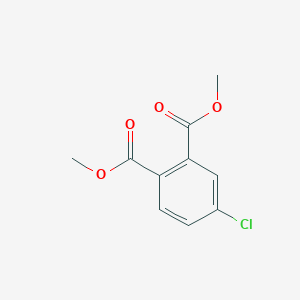
![N-[diethylamino(2-diphenylphosphanylethynyl)phosphanyl]-N-ethylethanamine](/img/structure/B1616736.png)
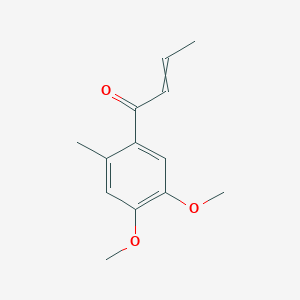
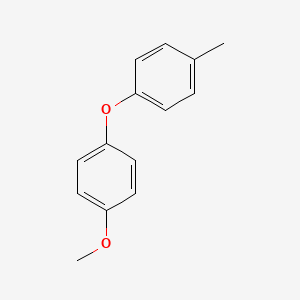
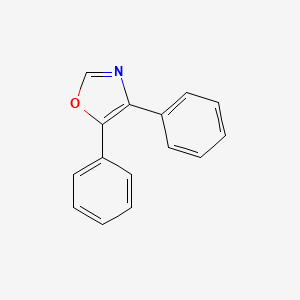
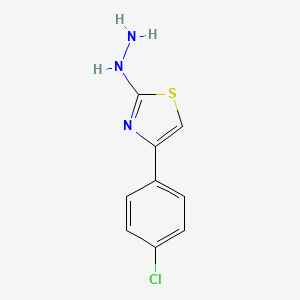
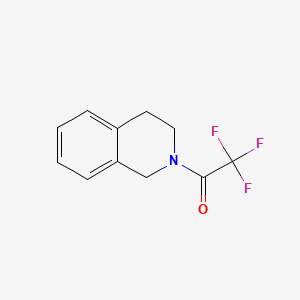
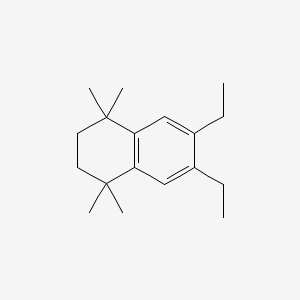
![Ethyl 9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1616746.png)
![3-Iodothieno[2,3-b]pyridine](/img/structure/B1616747.png)
